molecular formula C6H9F2I B15344822 1,2-Difluoro-1-iodohex-1-ene CAS No. 113246-52-9

1,2-Difluoro-1-iodohex-1-ene

Cat. No.: B15344822
CAS No.: 113246-52-9
M. Wt: 246.04 g/mol
InChI Key: LWLQXFVNNPZFEM-UHFFFAOYSA-N
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Description

1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6H9F2I. It is characterized by the presence of both fluorine and iodine atoms attached to a hexene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-1-yne with iodine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the addition of halogens to the carbon-carbon triple bond, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-1-iodohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Addition: Formation of dihalogenated or halohydrin products.

    Oxidation: Formation of epoxides or carbonyl compounds.

    Reduction: Formation of alkanes or alcohols

Scientific Research Applications

1,2-Difluoro-1-iodohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-1-iodohex-1-ene involves its interaction with molecular targets through its reactive halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens can enhance the compound’s stability, reactivity, and interaction with biological targets .

Properties

CAS No.

113246-52-9

Molecular Formula

C6H9F2I

Molecular Weight

246.04 g/mol

IUPAC Name

1,2-difluoro-1-iodohex-1-ene

InChI

InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3

InChI Key

LWLQXFVNNPZFEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(F)I)F

Origin of Product

United States

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